Inhibitor Sensitivity Profile: Ac-RLR-AMC vs. Suc-LLVY-AMC
In a head-to-head comparison using purified 20S brain proteasome, Ac-RLR-AMC (targeting trypsin-like activity) exhibits a >300-fold higher IC50 for the clinical proteasome inhibitor bortezomib compared to the chymotrypsin-like substrate Suc-LLVY-AMC [1]. This quantitative divergence underscores that inhibitor potency is substrate-dependent and that selecting Ac-RLR-AMC is essential for accurately assessing trypsin-like site pharmacology.
| Evidence Dimension | Inhibitor IC50 |
|---|---|
| Target Compound Data | 2.6 ± 0.7 µM (bortezomib) |
| Comparator Or Baseline | Suc-LLVY-AMC: 8.1 ± 0.8 nM (bortezomib) |
| Quantified Difference | ~321-fold higher IC50 |
| Conditions | 20S brain proteasome; 50 nM enzyme, 50 µM substrate; 20 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA |
Why This Matters
For users screening trypsin-like proteasome inhibitors, using Ac-RLR-AMC avoids the confounding nanomolar inhibition seen with chymotrypsin-like substrates, enabling correct identification of compounds that selectively target the trypsin-like site.
- [1] PMC10487437, Table 3. IC50 Values of Peptide Substrates Hydrolysis by 20S Brain Proteasome. Int J Mol Sci. 2023;24(17):13275. View Source
